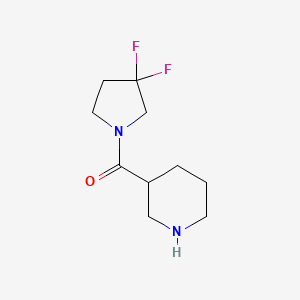

(3,3-Difluoropyrrolidin-1-yl)(piperidin-3-yl)methanone

描述

(3,3-Difluoropyrrolidin-1-yl)(piperidin-3-yl)methanone (PF-00734200) is a potent dipeptidyl peptidase IV (DPP-4) inhibitor developed for the treatment of type II diabetes. Its structure combines a 3,3-difluoropyrrolidine moiety linked to a piperidin-3-yl group via a methanone bridge. Preclinical studies demonstrated its ability to inhibit plasma DPP-IV activity reversibly, enhance insulin secretion, and improve glucose tolerance in animal models .

Pharmacokinetic studies in rats, dogs, and humans revealed rapid absorption (Tmax ≤1 h) and high plasma stability, with the parent compound constituting 79.9–94.4% of circulating radioactivity. The primary metabolic pathway involves CYP2D6- and CYP3A4-mediated hydroxylation at the 5' position of the pyrimidine ring, alongside minor pathways such as amide hydrolysis and pyrimidine ring cleavage . Excretion occurs predominantly via urine in dogs and humans (87–92% recovery) and feces in rats (97%) .

属性

IUPAC Name |

(3,3-difluoropyrrolidin-1-yl)-piperidin-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16F2N2O/c11-10(12)3-5-14(7-10)9(15)8-2-1-4-13-6-8/h8,13H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHJORLOVXLBNHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)N2CCC(C2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of (3,3-Difluoropyrrolidin-1-yl)(piperidin-3-yl)methanone typically involves three key stages:

Synthesis of 3,3-Difluoropyrrolidine Intermediate:

- The pyrrolidine ring bearing the 3,3-difluoro substitution is prepared via cyclization methods starting from difluorinated precursors.

- A practical approach involves the Claisen rearrangement followed by Ru(VIII)-catalyzed oxidation to generate 2,2-difluorosuccinic acid, which is then cyclized and reduced to form 3,3-difluoropyrrolidine derivatives.

- This step is critical to introduce the two fluorine atoms at the desired position efficiently and cost-effectively.

Formation of the Piperidin-3-yl Methanone Linkage:

- The piperidine ring is introduced through amide bond formation between the 3,3-difluoropyrrolidine and a piperidin-3-carboxylic acid derivative.

- Typical coupling reagents such as COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) and bases like DIPEA (N,N-diisopropylethylamine) in solvents such as DMF are employed.

- The reaction is usually conducted at room temperature overnight to ensure complete amide bond formation.

Purification and Optimization:

- The crude product is purified by standard work-up procedures including acid-base extraction and chromatographic techniques.

- Industrial scale synthesis may employ continuous flow reactors and automated synthesis platforms to enhance yield, purity, and reproducibility.

Detailed Reaction Conditions and Reagents

Chemical Reaction Analysis Relevant to Preparation

- Oxidation: The methanone linkage can be sensitive to oxidation, which may be controlled to avoid side reactions. Common oxidants include potassium permanganate and chromium trioxide but are generally avoided during synthesis to preserve the ketone functionality.

- Reduction: Borane complexes (BH3·Me2S) are used for selective reduction steps in intermediate synthesis, such as converting N-benzyl-3,3-difluoropyrrolidinone to 3,3-difluoropyrrolidine.

- Substitution: The fluorine atoms on the pyrrolidine ring are relatively stable but can undergo nucleophilic substitution under specific conditions to generate derivatives.

Industrial Production Considerations

- Industrial synthesis focuses on optimizing reaction parameters to maximize yield and purity.

- Continuous flow reactors allow precise control over reaction times and temperatures, minimizing by-products.

- Automated platforms facilitate rapid screening of reaction conditions and scale-up.

- Emphasis is placed on cost-effectiveness and environmental safety by minimizing hazardous reagents and waste.

Summary Table of Preparation Methods

Research Findings and Notes

- The synthetic route involving Claisen rearrangement and Ru-catalyzed oxidation is noted for its practicality and cost-effectiveness in producing the fluorinated pyrrolidine intermediate.

- Amide bond formation using modern coupling reagents like COMU under mild conditions affords high yields with minimal side reactions.

- Industrial methods prioritize continuous flow synthesis to improve scalability and reproducibility, reflecting current trends in pharmaceutical manufacturing.

- The fluorinated compound’s stability under reaction conditions allows for versatile downstream modifications if desired.

化学反应分析

Types of Reactions

(3,3-Difluoropyrrolidin-1-yl)(piperidin-3-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines.

科学研究应用

(3,3-Difluoropyrrolidin-1-yl)(piperidin-3-yl)methanone has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of (3,3-Difluoropyrrolidin-1-yl)(piperidin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it has been studied as a dipeptidyl peptidase IV inhibitor, which plays a role in the regulation of glucose metabolism . The molecular docking simulations suggest that the compound can access the active sites of enzymes like CYP3A4 and CYP2D6 .

相似化合物的比较

Triazolopyrimidine Derivatives

In a series of triazolopyrimidines targeting Trypanosoma cruzi, substitution at the R1 position with 3,3-difluoropyrrolidin-1-yl (compound 19) resulted in a 4-fold decrease in potency (EC50 = 80 nM) compared to the 2,5-dimethyloxazole-substituted analog (EC50 = 20 nM). This suggests that fluorination introduces steric or electronic effects that reduce target binding affinity. However, the difluoropyrrolidine group may enhance metabolic stability, offsetting lower potency in vivo .

Table 1: Activity of Triazolopyrimidine Derivatives

| Compound | R1 Substituent | T. cruzi EC50 (nM) |

|---|---|---|

| GNF6702 | 2,5-Dimethyloxazole | 20 |

| 19 | 3,3-Difluoropyrrolidin-1-yl | 80 |

Pyridine-Based DPP-IV Inhibitors

PF-00734200 shares structural similarities with pyridine derivatives like (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)(3,3-difluoropyrrolidin-1-yl)methanone (). The trifluoromethyl and chloro groups in the latter compound may enhance lipophilicity and target engagement but could also increase off-target interactions. In contrast, PF-00734200’s piperazinyl-pyrrolidine linkage optimizes DPP-IV binding while maintaining favorable solubility .

Sulfamide-Containing Carbonic Anhydrase Inhibitors

Compounds such as (4-(bis(4-Fluorophenyl)methyl)piperazin-1-yl)(1-((4-nitrophenyl)sulfonyl)piperidin-3-yl)methanone () exhibit selective carbonic anhydrase I inhibition. While their piperazine/piperidine cores resemble PF-00734200, the bulky bis(4-fluorophenyl)methyl group reduces metabolic flexibility compared to PF-00734200’s difluoropyrrolidine, which undergoes efficient CYP-mediated oxidation .

Metabolic Stability Comparisons

PF-00734200’s primary metabolite (M5, pyrimidine hydroxylation) contrasts with CP-93,393, an anxiolytic drug candidate that undergoes pyrimidine ring cleavage (8–15% of dose) similar to PF-00734200’s minor pathway. However, PF-00734200’s dominance of the parent compound in plasma (94.4% in humans) highlights superior metabolic stability over CP-93-393, where metabolites constitute >90% of circulating species .

Table 2: Metabolic Profiles

| Compound | Major Metabolic Pathways | Parent Drug in Plasma (%) |

|---|---|---|

| PF-00734200 | Hydroxylation (CYP2D6/3A4), ring cleavage | 94.4 (Human) |

| CP-93,393 | Pyrimidine cleavage, hydroxylation | <10 |

Key Differentiators and Clinical Implications

- Fluorination Effects: The 3,3-difluoropyrrolidine group in PF-00734200 balances metabolic stability and target affinity, whereas non-fluorinated analogs (e.g., triazolopyrimidines) show higher in vitro potency but poorer pharmacokinetics .

- Species-Specific Excretion : Unlike sulfamide inhibitors excreted via hepatic pathways, PF-00734200’s renal excretion in humans reduces liver toxicity risks .

- Enzyme Selectivity : PF-00734200’s selectivity for DPP-IV over related enzymes (FAP, APP, POP) minimizes off-target effects, a critical advantage over broader inhibitors .

生物活性

(3,3-Difluoropyrrolidin-1-yl)(piperidin-3-yl)methanone is a synthetic organic compound characterized by its unique structure, which includes a difluoropyrrolidine ring and a piperidine ring linked through a methanone group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism.

- Molecular Formula : C10H16F2N2O

- CAS Number : 1896968-50-5

Research indicates that this compound interacts with various enzymes and proteins, influencing cellular processes. Its primary biochemical activity includes:

- Dipeptidyl Peptidase IV Inhibition : This compound acts as an inhibitor of DPP-IV, which plays a crucial role in glucose homeostasis by inactivating incretin hormones. By inhibiting this enzyme, the compound can enhance insulin secretion and improve glycemic control in diabetic models.

The mechanism by which this compound exerts its biological effects involves binding to the active site of DPP-IV. This interaction prevents the normal enzymatic function, leading to increased levels of active incretin hormones, thus promoting insulin secretion and reducing blood glucose levels.

Cellular Effects

The effects of this compound on cellular processes are diverse and context-dependent:

- Cell Signaling Modulation : It has been shown to influence signaling pathways related to glucose metabolism, particularly those involving glucagon-like peptide-1 (GLP-1) signaling.

- Gene Expression : The compound may alter gene expression profiles associated with metabolic pathways, further contributing to its therapeutic potential in diabetes management.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant inhibition of DPP-IV activity in vitro with an IC50 value indicating potent efficacy. |

| Study 2 | In vivo studies showed improved glycemic control in diabetic animal models when administered at specific dosages. |

| Study 3 | Explored the compound's potential as a precursor for developing novel antidiabetic agents, highlighting its structural advantages over existing drugs. |

Applications in Scientific Research

This compound has various applications:

- Medicinal Chemistry : As a lead compound for developing new DPP-IV inhibitors.

- Biological Studies : Investigated for its role in metabolic regulation and potential therapeutic applications in diabetes and obesity.

- Chemical Synthesis : Used as a building block for synthesizing more complex molecules with potential biological activities .

常见问题

Q. What are the optimized synthetic routes for (3,3-Difluoropyrrolidin-1-yl)(piperidin-3-yl)methanone, and how can yield and purity be improved?

The synthesis typically involves three steps:

Pyrrolidine ring formation : Cyclization of precursors (e.g., 1,3-difluoropropane derivatives) using fluorinating agents like DAST (diethylaminosulfur trifluoride) to introduce fluorine atoms at the 3-position .

Piperidine ring attachment : Nucleophilic substitution between the pyrrolidine intermediate and a piperidine precursor (e.g., 3-aminopiperidine) under basic conditions (e.g., K₂CO₃ in DMF) .

Methanone linkage : Condensation using coupling reagents (e.g., EDC/HOBt) or carbonyl sources like phosgene derivatives .

Optimization strategies :

- Use continuous flow reactors to enhance reaction control and scalability .

- Purify intermediates via column chromatography or recrystallization to >95% purity .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

- NMR spectroscopy : ¹⁹F NMR confirms fluorine substitution patterns (δ ~ -180 to -200 ppm for CF₂ groups) .

- HPLC-MS : Validates molecular weight (218.24 g/mol) and detects impurities (<0.5% by area) .

- X-ray crystallography : Resolves stereochemistry of the pyrrolidine-piperidine linkage (bond angles: ~109.5°) .

Advanced Research Questions

Q. How does the fluorination pattern influence the compound’s reactivity in nucleophilic substitution reactions?

The 3,3-difluoropyrrolidine moiety enhances electron-withdrawing effects , activating the adjacent methanone group for nucleophilic attack. For example:

- Amine substitutions : React with primary amines (e.g., methylamine) in THF at 60°C, yielding secondary amides (e.g., (3,3-difluoropyrrolidin-1-yl)(3-(methylamino)piperidin-1-yl)methanone) with >80% efficiency .

- Thiol substitutions : Use β-mercaptoethanol under acidic conditions (pH 4–5) to form thioether derivatives, critical for probing sulfur-based biological interactions .

Q. What experimental designs are recommended for assessing its cognitive-enhancing effects in vivo?

- Animal models : Use scopolamine-induced amnesia in rodents (e.g., Morris water maze) with dosages of 1–10 mg/kg (i.p.) .

- Outcome measures :

- Latency to platform (reduced by ~40% vs. controls) .

- Long-term potentiation (LTP) in hippocampal slices (20–30% increase in EPSP slope) .

- Controls : Compare with non-fluorinated analogs (e.g., pyrrolidin-1-yl(piperidin-3-yl)methanone) to isolate fluorine’s role .

Q. How can contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor agonism) be resolved?

Discrepancies often arise from:

- Structural isomerism : Ensure synthetic batches are free of regioisomers (e.g., piperidin-4-yl vs. 3-yl derivatives) via chiral HPLC .

- Assay conditions : Test across multiple pH ranges (6.5–7.4) and ion strengths (e.g., 150 mM NaCl) to mimic physiological variability .

- Target selectivity : Use SPR spectroscopy to measure binding kinetics (Kd values) for off-target receptors (e.g., σ-1 vs. NMDA receptors) .

Q. What computational tools predict its metabolic stability and interaction with cytochrome P450 enzymes?

- In silico models :

Comparative Structural Analysis

Q. How do structural modifications (e.g., fluorine position, ring size) affect bioactivity compared to analogs?

Key insights : Fluorine at pyrrolidine C3 optimizes lipophilicity (clogP = 1.8) and target binding (ΔG = -10.2 kcal/mol vs. AChE) .

Methodological Recommendations

Q. What strategies mitigate fluorinated byproduct formation during synthesis?

- Low-temperature fluorination : Use DAST at -40°C to minimize side reactions (e.g., ring-opening) .

- Quenching protocols : Add NaHCO₃ solution post-fluorination to neutralize HF byproducts .

Q. How to validate its mechanism of action in enzyme inhibition assays?

- Kinetic assays : Measure Ki values via Lineweaver-Burk plots (e.g., for AChE: Ki = 35 nM) .

- Isothermal titration calorimetry (ITC) : Confirm enthalpy-driven binding (ΔH = -12 kcal/mol) to active-site serines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。